Lecozotan

Description

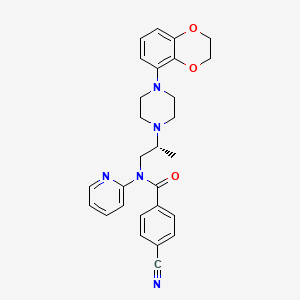

Structure

3D Structure

Properties

Molecular Formula |

C28H29N5O3 |

|---|---|

Molecular Weight |

483.6 g/mol |

IUPAC Name |

4-cyano-N-[(2R)-2-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propyl]-N-pyridin-2-ylbenzamide |

InChI |

InChI=1S/C28H29N5O3/c1-21(31-13-15-32(16-14-31)24-5-4-6-25-27(24)36-18-17-35-25)20-33(26-7-2-3-12-30-26)28(34)23-10-8-22(19-29)9-11-23/h2-12,21H,13-18,20H2,1H3/t21-/m1/s1 |

InChI Key |

NRPQELCNMADTOZ-OAQYLSRUSA-N |

SMILES |

CC(CN(C1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C#N)N3CCN(CC3)C4=C5C(=CC=C4)OCCO5 |

Isomeric SMILES |

C[C@H](CN(C1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C#N)N3CCN(CC3)C4=C5C(=CC=C4)OCCO5 |

Canonical SMILES |

CC(CN(C1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C#N)N3CCN(CC3)C4=C5C(=CC=C4)OCCO5 |

Origin of Product |

United States |

Foundational & Exploratory

Lecozotan's Mechanism of Action in Alzheimer's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lecozotan (SRA-333) is a selective and potent 5-hydroxytryptamine-1A (5-HT1A) receptor antagonist that was investigated as a potential therapeutic agent for the cognitive deficits associated with Alzheimer's disease (AD). Its mechanism of action is centered on the blockade of 5-HT1A receptors, which are predominantly inhibitory in nature. By antagonizing these receptors, this compound disinhibits downstream neuronal pathways, leading to an enhanced release of key neurotransmitters, acetylcholine (B1216132) and glutamate (B1630785), in brain regions critical for learning and memory, such as the hippocampus. This heterosynaptic modulation of neurotransmission represents a novel approach to symptomatic treatment of AD, distinct from traditional acetylcholinesterase inhibitors. Preclinical studies in various animal models demonstrated pro-cognitive effects, and early clinical trials in humans established its safety and target engagement. However, the development of this compound was ultimately discontinued (B1498344) during Phase II clinical trials. This guide provides an in-depth technical overview of this compound's mechanism of action, supported by preclinical and clinical data, experimental methodologies, and visual representations of its pharmacological activity.

Core Mechanism of Action: 5-HT1A Receptor Antagonism

This compound functions as a competitive and silent antagonist at the 5-HT1A receptor.[1] In vitro binding and functional assays have demonstrated its high affinity and selectivity for this receptor subtype.[2][3] The 5-HT1A receptor is a G-protein coupled receptor that, upon activation by the endogenous ligand serotonin (B10506) (5-HT), inhibits adenylyl cyclase and opens G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and reduced neuronal firing.

By blocking the 5-HT1A receptor, this compound prevents the inhibitory effects of serotonin, thereby increasing the excitability of affected neurons. This antagonism is particularly relevant in the hippocampus and cortex, areas with high densities of 5-HT1A receptors and significant neuronal loss in Alzheimer's disease.[2][4]

Downstream Effects on Neurotransmitter Systems

The primary therapeutic hypothesis for this compound in Alzheimer's disease is its ability to enhance the release of acetylcholine and glutamate, two neurotransmitters crucial for cognitive function that are known to be deficient in AD.[2][5]

Potentiation of Acetylcholine Release

Preclinical microdialysis studies in rats have shown that this compound significantly potentiates the potassium chloride-stimulated release of acetylcholine in the hippocampus.[2] This effect is thought to be mediated by the antagonism of 5-HT1A receptors located on GABAergic interneurons that, in turn, inhibit cholinergic neurons. By blocking this inhibition, this compound effectively disinhibits cholinergic neurons, leading to increased acetylcholine release.

Enhancement of Glutamate Release

Similarly, this compound has been shown to enhance the stimulated release of glutamate in the dentate gyrus of the hippocampus.[2] This is significant as glutamatergic neurotransmission, particularly through NMDA receptors, is fundamental for synaptic plasticity and memory formation.[6] The mechanism is believed to involve the blockade of 5-HT1A receptors on glutamatergic neurons or on interneurons that regulate their activity.

Preclinical Evidence of Cognitive Enhancement

A substantial body of preclinical evidence supports the pro-cognitive effects of this compound in various animal models.

-

Aged Rhesus Monkeys: In aged non-human primates with naturally occurring cognitive decline, this compound demonstrated a significant improvement in task performance efficiency at an optimal dose.[2]

-

Rodent Models of Cognitive Impairment:

-

This compound reversed learning deficits induced by the NMDA receptor antagonist MK-801 in marmosets.[2]

-

It also ameliorated cognitive impairments caused by specific cholinergic lesions in the hippocampus of marmosets.[2]

-

In rats, acute administration of this compound enhanced memory in a dose-dependent manner in a passive avoidance task and prevented memory impairment induced by scopolamine.[7]

-

-

Lack of Anxiolytic or Antidepressant Effects: Notably, studies in rats indicated that this compound did not produce significant changes in anxiety or depressive-like behaviors, suggesting a primary effect on cognition.[7]

Clinical Pharmacokinetics and Pharmacodynamics

Phase I clinical trials were conducted to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy young and elderly subjects.[8]

-

Safety and Tolerability: this compound was found to be safe and well-tolerated at steady state up to 5 mg administered twice daily.[8] Dose-limiting adverse events were generally mild to moderate and included paraesthesia, dizziness, and visual disturbances.[8]

-

Pharmacokinetics: The drug exhibited rapid absorption, dose-proportionality, extensive distribution, and rapid elimination.[8] The clearance was approximately 35% lower in elderly subjects.[8]

-

Receptor Occupancy: A positron emission tomography (PET) study using the radioligand ¹¹C-WAY-100635 confirmed that this compound binds to 5-HT1A receptors in the human brain.[1] A single 5 mg dose resulted in a maximum receptor occupancy of 50-60% in elderly subjects and Alzheimer's patients.[1] A steady-state peak occupancy of approximately 70% was predicted for a 5 mg twice-daily dosing regimen.[1]

Clinical Efficacy Trials in Alzheimer's Disease

Several Phase II clinical trials were initiated to evaluate the efficacy of this compound in patients with mild to moderate Alzheimer's disease, typically as an add-on therapy to existing cholinesterase inhibitor treatment.[9][10][11] However, the development of this compound was ultimately discontinued in 2009, and the results of these efficacy studies were not fully published.[12]

Data Presentation

Table 1: Preclinical Cognitive Efficacy of this compound

| Animal Model | Cognitive Task | Effect of this compound | Dose | Reference |

| Aged Rhesus Monkeys | Task Performance Efficiency | Significant Improvement | 1 mg/kg p.o. | [2] |

| Marmosets | Visual Spatial Discrimination (MK-801 induced deficit) | Reversal of Deficit | 2 mg/kg i.m. | [2] |

| Marmosets | Visual Spatial Discrimination (Cholinergic lesion) | Reversal of Deficit | 2 mg/kg i.m. | [2] |

| Rats | Passive Avoidance Response | Enhanced Memory | 0.3-2 mg/kg s.c. | [7] |

| Rats | Passive Avoidance Response (Scopolamine induced deficit) | Prevention of Impairment | 0.3-2 mg/kg s.c. | [7] |

Table 2: Human Pharmacokinetics and Receptor Occupancy of this compound

| Population | Dose | Parameter | Value | Reference |

| Young Subjects | 0.5 mg (single dose) | Mean Peak 5-HT1A Receptor Occupancy | 10% | [1] |

| Young Subjects | 1 mg (single dose) | Mean Peak 5-HT1A Receptor Occupancy | 18% | [1] |

| Young Subjects | 5 mg (single dose) | Mean Peak 5-HT1A Receptor Occupancy | 44% | [1] |

| Elderly Subjects | 5 mg (single dose) | Mean Peak 5-HT1A Receptor Occupancy | 63% | [1] |

| AD Patients | 5 mg (single dose) | Mean Peak 5-HT1A Receptor Occupancy | 55% | [1] |

| Healthy Subjects | 5 mg q12h | Predicted Steady-State Peak Receptor Occupancy | ~70% | [1] |

Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Release

-

Subjects: Male Sprague-Dawley rats.

-

Surgical Procedure: Stereotaxic implantation of a microdialysis guide cannula targeting the dentate gyrus of the hippocampus.

-

Microdialysis Procedure: Following a recovery period, a microdialysis probe was inserted, and the hippocampus was perfused with artificial cerebrospinal fluid. Samples were collected at regular intervals.

-

Drug Administration: this compound (e.g., 0.3 mg/kg s.c.) or vehicle was administered. Neurotransmitter release was stimulated by infusion of a high potassium solution.

-

Analysis: Samples were analyzed for acetylcholine and glutamate content using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Reference: [2]

Passive Avoidance Task in Rats

-

Apparatus: A two-compartment chamber with a light and a dark compartment, connected by a door. The floor of the dark compartment is equipped with an electric grid.

-

Training (Acquisition Trial): Rats were placed in the light compartment. Upon entering the dark compartment, the door was closed, and a brief, mild foot shock was delivered.

-

Drug Administration: this compound (e.g., 0, 0.3, 0.5, 1, and 2 mg/kg s.c.) was administered before the training trial.

-

Testing (Retention Trial): 24 hours later, rats were again placed in the light compartment, and the latency to enter the dark compartment was recorded. A longer latency is indicative of improved memory of the aversive stimulus.

-

Reference: [7]

Human PET Receptor Occupancy Study

-

Subjects: Healthy young and elderly subjects, and patients with mild Alzheimer's disease.

-

Radioligand: ¹¹C-WAY-100635, a potent and selective 5-HT1A receptor antagonist.

-

Procedure: A baseline PET scan was performed to measure baseline 5-HT1A receptor binding potential. Subsequently, subjects were administered a single oral dose of this compound (0.5, 1, or 5 mg).

-

PET Scans: A series of PET scans were conducted at multiple time points post-dose to measure the displacement of the radioligand by this compound.

-

Analysis: Receptor occupancy was calculated as the percentage reduction in the binding potential of ¹¹C-WAY-100635 after this compound administration compared to baseline.

-

Reference: [1]

Visualizations

Caption: this compound blocks inhibitory 5-HT1A receptors, leading to neuronal disinhibition.

Caption: Workflow for in vivo microdialysis to measure neurotransmitter release.

References

- 1. A positron emission tomography study to assess binding of this compound, a novel 5-hydroxytryptamine-1A silent antagonist, to brain 5-HT1A receptors in healthy young and elderly subjects, and in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutics of Neurotransmitters in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How do different drug classes work in treating Alzheimer Disease? [synapse.patsnap.com]

- 7. Acute this compound administration increases learning and memory in rats without affecting anxiety or behavioral depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Safety, tolerability, pharmacokinetics and pharmacodynamics of ascending single and multiple doses of this compound in healthy young and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. healthinfo.healthengine.com.au [healthinfo.healthengine.com.au]

- 12. This compound - AdisInsight [adisinsight.springer.com]

The Cutting Edge of Cognitive Enhancement: A Technical Guide to 5-HT1A Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serotonin (B10506) 1A (5-HT1A) receptor, a key modulator of serotonergic neurotransmission, has emerged as a compelling target for therapeutic intervention in cognitive disorders. While traditionally associated with anxiety and depression, a growing body of evidence indicates that antagonism of the 5-HT1A receptor can produce significant pro-cognitive effects. This technical guide provides an in-depth exploration of the rationale, mechanisms, and practical methodologies for investigating 5-HT1A receptor antagonism as a strategy for cognitive enhancement. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics for cognitive dysfunction, including that associated with Alzheimer's disease and other neurological conditions. This document summarizes key quantitative data for prominent 5-HT1A antagonists, details essential experimental protocols for preclinical assessment, and visualizes the underlying biological and experimental frameworks.

The 5-HT1A Receptor: A Hub for Cognitive Modulation

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) widely distributed throughout the central nervous system, with high densities in brain regions critical for learning and memory, such as the hippocampus, cerebral cortex, and septum.[1][2][3] It functions as both a presynaptic autoreceptor on serotonergic neurons in the raphe nuclei and as a postsynaptic heteroreceptor on non-serotonergic neurons.[4][5]

-

Presynaptic Autoreceptors: Located on the soma and dendrites of serotonin neurons, these receptors act as a negative feedback mechanism, inhibiting serotonin release when activated.[4]

-

Postsynaptic Heteroreceptors: Found on various neuronal populations, including glutamatergic and cholinergic neurons, their activation generally leads to hyperpolarization and reduced neuronal excitability.[1][4]

Stimulation of 5-HT1A receptors, either by the endogenous ligand serotonin or by exogenous agonists, has been shown to impair performance in various learning and memory tasks.[1] Conversely, blocking these receptors with antagonists is hypothesized to enhance cognitive processes by disinhibiting the release of key neurotransmitters like acetylcholine (B1216132) and glutamate (B1630785) in cortical and hippocampal circuits.[1][6][7] This disinhibition is believed to be the primary mechanism underlying the pro-cognitive effects of 5-HT1A antagonists.[6][8]

Signaling Pathways of the 5-HT1A Receptor

The 5-HT1A receptor primarily couples to inhibitory G-proteins (Gi/o).[4][9] Activation of the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[5][10] The βγ subunit of the G-protein can also directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition.[11] Furthermore, 5-HT1A receptor activation can inhibit N-type calcium channels.[5] More recent evidence suggests that 5-HT1A receptors can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and Akt pathways, which are involved in neuronal survival and plasticity.[4][12]

Caption: Canonical signaling pathways of the 5-HT1A receptor.

Quantitative Data for Key 5-HT1A Receptor Antagonists

The development of selective 5-HT1A receptor antagonists has been crucial for elucidating the role of this receptor in cognition. The following tables summarize the binding affinity and functional activity of several key compounds that have been investigated for their pro-cognitive potential.

Table 1: Binding Affinity (Ki) of 5-HT1A Receptor Antagonists

| Compound | Ki (nM) for 5-HT1A | Species/Tissue | Reference(s) |

| WAY-100635 | 0.39 | Human recombinant | [12][13] |

| Spiperone (B1681076) | Varies (potent) | Human, Rat | [14][15] |

| Lecozotan | Potent antagonist | In vitro assays | |

| WAY-101405 | 1.1 | Not specified | |

| Compound 20 | 35 | Not specified | [6] |

Table 2: Functional Activity of 5-HT1A Receptor Ligands

| Compound | Activity | EC50/IC50 (nM) | Emax (%) | Assay System | Reference(s) |

| WAY-100635 | Neutral Antagonist | - | - | [³⁵S]GTPγS binding | [14][16] |

| Spiperone | Inverse Agonist | IC50 = 55.5 | -30.2 | [³⁵S]GTPγS binding | [14][16] |

| WAY-100635 | Agonist (at D4.4) | EC50 = 9.7 | Full | HEK-D4.4 cells | [5][12] |

| This compound | Silent Antagonist | - | - | In vivo microdialysis | |

| WAY-101405 | Silent Antagonist | Kb = 1.3 | - | Not specified | |

| Compound 20 | Antagonist | Kb = 4.9 | - | Not specified | [6] |

Preclinical Assessment of Cognitive Enhancement: Experimental Protocols

A battery of behavioral paradigms is employed in rodent models to assess the pro-cognitive effects of 5-HT1A receptor antagonists. Detailed methodologies for three commonly used tests are provided below.

Novel Object Recognition (NOR) Test

The NOR test is a widely used assay to evaluate learning and memory in rodents, based on their innate tendency to explore novel objects more than familiar ones.[1][4][9][17]

Apparatus:

-

An open-field arena (e.g., 40 x 40 x 40 cm), made of a non-porous material.

-

A set of objects that are distinct in shape, color, and texture, but of similar size and complexity. The objects should be heavy enough that the animal cannot displace them.

Procedure:

-

Habituation: On day 1, each animal is allowed to freely explore the empty arena for 5-10 minutes to acclimate to the environment.

-

Training/Familiarization (T1): On day 2, two identical objects are placed in opposite corners of the arena. The animal is placed in the center of the arena and allowed to explore the objects for a set period (e.g., 5-10 minutes). The time spent exploring each object is recorded. Exploration is defined as the animal's nose being directed towards the object at a distance of ≤ 2 cm.

-

Testing (T2): After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5 minutes).

Data Analysis:

-

A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

A DI significantly above zero indicates that the animal remembers the familiar object and has a preference for the novel one.

Caption: Workflow for the Novel Object Recognition (NOR) test.

Morris Water Maze (MWM) Test

The MWM is a test of hippocampal-dependent spatial learning and memory.[18][19][20]

Apparatus:

-

A large circular pool (e.g., 120-150 cm in diameter) filled with water made opaque with non-toxic paint.

-

An escape platform submerged just below the water surface.

-

Distinct visual cues placed around the room.

Procedure:

-

Acquisition Phase (4-5 days):

-

Animals are given 4 trials per day to find the hidden platform from different starting locations.

-

If an animal does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

-

The animal is allowed to remain on the platform for 15-30 seconds.

-

The latency to find the platform and the path taken are recorded.

-

-

Probe Trial (Day after last acquisition day):

-

The platform is removed from the pool.

-

The animal is allowed to swim freely for a set time (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was previously located) is recorded.

-

Data Analysis:

-

Acquisition: A decrease in escape latency across training days indicates learning.

-

Probe Trial: A significant preference for the target quadrant indicates spatial memory.

Passive Avoidance Task

This task assesses fear-motivated learning and memory.[3][21][22]

Apparatus:

-

A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid that can deliver a mild foot shock.

Procedure:

-

Acquisition/Training:

-

The animal is placed in the light compartment.

-

After a short habituation period, the door to the dark compartment is opened.

-

Rodents have a natural aversion to bright light and will typically enter the dark compartment.

-

Upon entering the dark compartment, the door closes, and a mild, brief foot shock is delivered.

-

-

Retention Test (e.g., 24 hours later):

-

The animal is placed back in the light compartment, and the door to the dark compartment is opened.

-

The latency to enter the dark compartment is measured.

-

Data Analysis:

-

A longer latency to enter the dark compartment during the retention test compared to the training phase indicates that the animal has learned and remembers the aversive stimulus associated with that compartment.

Clinical Development of 5-HT1A Receptor Antagonists for Cognitive Enhancement

Several 5-HT1A receptor antagonists have progressed to clinical trials for the treatment of cognitive deficits, primarily in the context of Alzheimer's disease.

Table 3: Overview of Clinical Trials for 5-HT1A Antagonists in Cognitive Disorders

| Compound | Phase | Indication | Primary Outcome Measures | Status/Results | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | this compound | Phase II/III | Alzheimer's Disease | ADAS-Cog, CDR-SB | Did not meet primary endpoints |[23][24] | | Pimavanserin | Phase II/III | Dementia-Related Psychosis | NPI-NH Psychosis Score | Showed some efficacy, particularly in patients with more severe psychosis. No negative impact on cognition was observed. |[25][26][27][28] |

The clinical trial designs for these compounds have typically been randomized, double-blind, placebo-controlled studies.[23][28][29] Primary outcome measures often include the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and the Clinician's Interview-Based Impression of Change-Plus Caregiver Input (CIBIC-Plus) or the Clinical Dementia Rating-Sum of Boxes (CDR-SB).[29][30] While this compound ultimately failed to demonstrate efficacy in pivotal trials, the findings from studies with Pimavanserin suggest that targeting serotonergic systems remains a viable strategy, particularly for behavioral and psychological symptoms of dementia, without compromising cognitive function.[23][25][26]

Logical Framework for Cognitive Enhancement via 5-HT1A Antagonism

The pro-cognitive effects of 5-HT1A receptor antagonism can be conceptualized through a logical framework that connects receptor blockade to enhanced neurotransmission and improved cognitive function.

Caption: Logical flow from 5-HT1A antagonism to cognitive enhancement.

Conclusion and Future Directions

The antagonism of 5-HT1A receptors represents a promising and mechanistically distinct approach to cognitive enhancement. Preclinical studies have consistently demonstrated the pro-cognitive effects of 5-HT1A antagonists in a variety of animal models. While clinical translation has faced challenges, the nuanced understanding of the 5-HT1A receptor's role in both cognition and behavior continues to evolve. Future research should focus on the development of antagonists with improved selectivity and pharmacokinetic profiles. Furthermore, exploring the therapeutic potential of these compounds in combination with other pro-cognitive agents may yield synergistic effects. The detailed methodologies and comprehensive data presented in this guide are intended to facilitate and inspire further investigation into this exciting area of neuropharmacology, with the ultimate goal of developing novel and effective treatments for cognitive disorders.

References

- 1. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is a Passive Avoidance Test? [sandiegoinstruments.com]

- 4. Video: Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]

- 5. WAY-100635 is a potent dopamine D4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new class of 5-HT1A receptor antagonists with procognitive and antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]

- 10. researchgate.net [researchgate.net]

- 11. mmpc.org [mmpc.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Inhibition of the constitutive activity of human 5-HT1A receptors by the inverse agonist, spiperone but not the neutral antagonist, WAY 100,635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of the constitutive activity of human 5-HT1A receptors by the inverse agonist, spiperone but not the neutral antagonist, WAY 100,635 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. behaviorcloud.com [behaviorcloud.com]

- 18. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scantox.com [scantox.com]

- 20. meliordiscovery.com [meliordiscovery.com]

- 21. scantox.com [scantox.com]

- 22. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 23. healthinfo.healthengine.com.au [healthinfo.healthengine.com.au]

- 24. escholarship.org [escholarship.org]

- 25. Pimavanserin: Potential Treatment For Dementia-Related Psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Pimavanserin Effective for Dementia-Related Psychosis - - Practical Neurology [practicalneurology.com]

- 27. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 28. ClinicalTrials.gov [clinicaltrials.gov]

- 29. Clinical Trial Design Issues in Mild to Moderate Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Current Alzheimer's disease clinical trials: Methods and placebo outcomes - PMC [pmc.ncbi.nlm.nih.gov]

The 5-HT1A Antagonist Lecozotan: A Technical Overview of its Modulatory Effects on Acetylcholine and Glutamate Release

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological effects of lecozotan (SRA-333), a potent and selective 5-HT1A receptor antagonist, on acetylcholine (B1216132) and glutamate (B1630785) neurotransmission. The data herein is targeted towards researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and experimental procedures.

Core Mechanism of Action

This compound acts as a silent antagonist at the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] In the hippocampus, 5-HT1A receptors are located on pyramidal neurons and interneurons, where their activation by serotonin generally exerts an inhibitory influence on neuronal activity and neurotransmitter release. By blocking these receptors, this compound effectively removes this tonic inhibition, leading to a potentiation of stimulated acetylcholine and glutamate release in the hippocampus.[1][2] This heterosynaptic regulation is believed to be a key mechanism behind this compound's potential cognitive-enhancing properties.[1]

Quantitative Analysis of Neurotransmitter Release

The following tables summarize the quantitative data from in vivo microdialysis studies investigating the effect of this compound on potassium chloride (KCl)-stimulated acetylcholine and glutamate release in the dentate gyrus of the hippocampus.

Table 1: Effect of this compound on KCl-Stimulated Acetylcholine Release

| Treatment Group | N | Peak Acetylcholine Release (% of Basal) |

| Vehicle + KCl | 6 | 250 ± 30 |

| This compound (1.0 mg/kg, s.c.) + KCl | 6 | 450 ± 50 |

| p < 0.05 compared to Vehicle + KCl |

Table 2: Effect of this compound on KCl-Stimulated Glutamate Release

| Treatment Group | N | Peak Glutamate Release (% of Basal) |

| Vehicle + KCl | 7 | 300 ± 40 |

| This compound (1.0 mg/kg, s.c.) + KCl | 7 | 550 ± 60 |

| p < 0.05 compared to Vehicle + KCl |

Key Experimental Protocols

The following is a detailed methodology for the in vivo microdialysis experiments cited in this guide.

In Vivo Microdialysis for Acetylcholine and Glutamate Measurement

1. Animal Subjects and Surgical Preparation:

-

Male Sprague-Dawley rats (250-350 g) were used for all experiments.

-

Animals were anesthetized with a ketamine/xylazine mixture.

-

Guide cannulae for the microdialysis probes were stereotaxically implanted, targeting the dentate gyrus of the hippocampus.

-

Animals were allowed a 48-hour recovery period post-surgery.

2. Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe (2-mm membrane) was inserted through the guide cannula.

-

The probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 2 µL/min.

-

A stabilization period of at least 2 hours was allowed before the collection of baseline samples.

-

Dialysate samples were collected every 20 minutes into vials containing the appropriate preservative for each neurotransmitter.

3. Drug Administration and Stimulation:

-

Following the collection of stable baseline samples, animals were administered either vehicle or this compound (1.0 mg/kg, s.c.).

-

One hour after drug administration, neurotransmitter release was stimulated by perfusing the microdialysis probe with aCSF containing high potassium chloride (100 mM KCl) for 20 minutes.

-

Sample collection continued for at least 2 hours post-stimulation.

4. Neurotransmitter Analysis:

-

Acetylcholine levels in the dialysate were determined by high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Glutamate levels were analyzed using HPLC with fluorescence detection after pre-column derivatization with o-phthaldialdehyde.

-

Data were expressed as a percentage of the average basal neurotransmitter concentration.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: this compound's Mechanism of Action.

Caption: In Vivo Microdialysis Workflow.

References

- 1. This compound (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Lecozotan: A 5-HT1A Receptor Antagonist for Cognitive Enhancement

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Lecozotan (SRA-333) is a potent and selective 5-HT1A receptor antagonist that has been investigated for its potential as a cognitive-enhancing agent, particularly in the context of Alzheimer's disease. Preclinical studies in various animal models have demonstrated its ability to modulate key neurotransmitter systems implicated in learning and memory, and to reverse cognitive deficits induced by pharmacological or lesion-based models of dementia. This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, presenting key quantitative data in structured tables, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

This compound exerts its pro-cognitive effects primarily through its antagonist activity at the serotonin (B10506) 1A (5-HT1A) receptor. By blocking these receptors, particularly presynaptic autoreceptors on serotonergic neurons and postsynaptic receptors on non-serotonergic neurons, this compound disinhibits the release of two critical neurotransmitters in brain regions associated with cognition: acetylcholine (B1216132) (ACh) and glutamate (B1630785).[1][2] This heterosynaptic modulation is believed to be the core mechanism underlying its cognitive-enhancing properties.[1]

In Vitro and In Vivo Pharmacodynamics

This compound has been characterized as a potent and selective 5-HT1A receptor antagonist through a series of in vitro and in vivo studies.

Receptor Binding and Functional Activity

In vitro binding assays have confirmed this compound's high affinity for the 5-HT1A receptor with significant selectivity over other receptor types.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Receptor/Site | Ki (nM) |

| 5-HT1A (agonist site) | 1.6 |

| 5-HT1A (antagonist site) | 4.5 |

| >60 other binding sites | >60-fold selectivity |

Source:[3]

Neurotransmitter Modulation

In vivo microdialysis studies in rats have demonstrated this compound's ability to modulate neurotransmitter levels in the hippocampus, a key brain region for learning and memory.

Table 2: Effect of this compound on Neurotransmitter Levels in Rat Hippocampus

| Experiment | Animal Model | Treatment | Outcome |

| 5-HT Antagonism | Rat | This compound (0.3 mg/kg, s.c.) + 8-OH-DPAT (0.3 mg/kg, s.c.) | Antagonized the 8-OH-DPAT-induced decrease in extracellular 5-HT.[1][2] |

| Glutamate & Acetylcholine Release | Rat | This compound | Significantly potentiated the potassium chloride-stimulated release of glutamate and acetylcholine in the dentate gyrus.[1][2] |

Efficacy in Animal Models of Cognitive Impairment

This compound has shown efficacy in various animal models that mimic aspects of cognitive decline associated with Alzheimer's disease.

Reversal of Drug-Induced Cognitive Deficits

This compound has been shown to reverse cognitive deficits induced by the NMDA receptor antagonist MK-801 and the muscarinic receptor antagonist scopolamine.

Table 3: Efficacy of this compound in Reversing Drug-Induced Cognitive Deficits

| Animal Model | Deficit Induction | Behavioral Task | This compound Treatment | Outcome |

| Marmoset | MK-801 | Perceptually complex and visual spatial discrimination | 2 mg/kg, i.m. | Reversed learning deficits.[1] |

| Rat | Scopolamine-HCl | Modified passive avoidance response test | Dose-dependent (0.3, 0.5, 1, and 2 mg/kg, s.c.) | Prevented memory impairment. |

Efficacy in Lesion-Based and Age-Related Cognitive Decline Models

This compound has also demonstrated efficacy in models of cholinergic neurodegeneration and in aged animals with naturally occurring cognitive decline.

Table 4: Efficacy of this compound in Lesion and Age-Related Cognitive Decline Models

| Animal Model | Condition | Behavioral Task | This compound Treatment | Outcome |

| Marmoset | Specific cholinergic lesions of the hippocampus | Visual spatial discrimination | 2 mg/kg, i.m. | Reversed learning deficits.[1] |

| Aged Rhesus Monkeys | Age-related cognitive decline | Task performance efficiency | 1 mg/kg, p.o. (optimal dose) | Significant improvement in task performance.[1] |

Behavioral Pharmacology

Drug discrimination studies have been employed to further characterize the in vivo pharmacological effects of this compound.

Table 5: this compound in Drug Discrimination Studies

| Animal Model | Training Drug | This compound Treatment | Outcome |

| Not specified | 8-OH-DPAT (5-HT1A agonist) | 0.01-1 mg/kg, i.m. | Did not substitute for the 8-OH-DPAT cue; produced a dose-related blockade of the 8-OH-DPAT discriminative stimulus.[1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.

In Vivo Microdialysis

This technique is used to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals.

Protocol Details:

-

Subjects: Typically male rats.

-

Surgery: Animals are anesthetized and a guide cannula is stereotaxically implanted to target the desired brain region (e.g., dentate gyrus or CA1 region of the hippocampus).

-

Microdialysis Probe: A probe with a semi-permeable membrane is inserted through the cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Sampling: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after drug administration.

-

Analysis: Neurotransmitter levels in the dialysate are quantified using techniques like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

MK-801-Induced Cognitive Deficit Model

This model is used to assess the potential of a compound to reverse learning and memory impairments caused by the blockade of NMDA receptors.

Protocol Details:

-

Subjects: Commonly used in non-human primates like marmosets.

-

Task: Animals are trained on tasks that assess learning and memory, such as perceptually complex and visual spatial discrimination tasks.

-

Induction of Deficit: The non-competitive NMDA receptor antagonist MK-801 is administered to impair cognitive performance.

-

Treatment: this compound or a vehicle is administered to assess its ability to reverse the MK-801-induced deficits.

-

Assessment: Performance metrics (e.g., accuracy, latency) are recorded and compared across treatment groups.

Cholinergic Lesion Model

This model involves the selective destruction of cholinergic neurons in brain regions critical for memory to mimic the cholinergic deficit observed in Alzheimer's disease.

Protocol Details:

-

Subjects: Marmosets are a common model for this type of study.

-

Lesioning: A neurotoxin (e.g., ibotenic acid coupled to a targeting agent) is stereotaxically injected into the hippocampus to selectively destroy cholinergic neurons.

-

Behavioral Testing: After a recovery period, animals are tested on cognitive tasks, such as visual spatial discrimination, to confirm the cognitive deficit.

-

Treatment: this compound or vehicle is administered to evaluate its efficacy in reversing the lesion-induced cognitive impairment.

-

Assessment: Behavioral performance is quantified and compared between the lesioned and control groups, with and without this compound treatment.

Passive Avoidance Test

This is a fear-motivated test used to assess long-term memory in rodents.

Protocol Details:

-

Apparatus: A two-compartment box with a light and a dark chamber. The dark chamber has an electrified grid floor.

-

Training (Acquisition): The animal is placed in the light compartment and is allowed to enter the dark compartment. Upon entering the dark compartment, a mild foot shock is delivered.

-

Testing (Retention): After a set period (e.g., 24 hours), the animal is placed back in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive experience.

-

Drug Effects: The test can be used to assess memory impairment (e.g., induced by scopolamine) and the ability of a test compound like this compound to prevent or reverse this impairment.

Pharmacokinetics

While detailed pharmacokinetic parameters such as Cmax and AUC in preclinical animal models are not extensively reported in the primary publications, allometric scaling from rat, dog, and monkey data was used to predict the initial doses for human clinical trials.[3] This suggests that the pharmacokinetic profile of this compound was characterized in these species.

Conclusion

The preclinical data for this compound strongly support its mechanism of action as a 5-HT1A receptor antagonist that enhances cholinergic and glutamatergic neurotransmission. The consistent efficacy observed in multiple, diverse animal models of cognitive impairment highlights its potential as a therapeutic agent for conditions characterized by cognitive deficits, such as Alzheimer's disease. This technical guide provides a comprehensive summary of the key preclinical findings and methodologies for researchers and professionals in the field of neuropharmacology and drug development.

References

- 1. This compound (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Safety, tolerability, pharmacokinetics and pharmacodynamics of ascending single and multiple doses of this compound in healthy young and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Binding Affinity of Lecozotan for 5-HT1A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro binding characteristics of Lecozotan, a potent and selective 5-HT1A receptor antagonist. The document details the quantitative binding affinity of this compound, the experimental methodologies used for its characterization, and the relevant signaling pathways of the 5-HT1A receptor.

Executive Summary

This compound (also known as SRA-333 or WAY-161333) is a silent antagonist of the serotonin (B10506) 1A (5-HT1A) receptor.[1] In-vitro studies have demonstrated its high affinity and selectivity for this receptor, distinguishing it as a significant tool for neuroscience research and a potential therapeutic agent for cognitive deficits associated with conditions like Alzheimer's disease. This guide synthesizes the available data on its binding profile and the technical approaches for its evaluation.

Quantitative Binding Affinity of this compound

The binding affinity of this compound for the human 5-HT1A receptor has been quantified through radioligand binding assays. These studies reveal that this compound binds with high affinity to both the agonist and antagonist states of the receptor, with a significantly greater affinity than for other receptors.

| Parameter | Value (nM) | Receptor State | Reference |

| Ki | 1.6 | Agonist | [1] |

| Ki | 4.5 | Antagonist | [1] |

This compound exhibits over 60-fold selectivity for the 5-HT1A receptor when compared with a panel of over 60 other binding sites, underscoring its specificity.[1]

Experimental Protocols

The characterization of this compound's binding affinity involves standard in-vitro pharmacological assays. While specific protocols for this compound are proprietary, the following sections detail the widely accepted methodologies for such investigations.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays involve the use of a radiolabeled ligand that is known to bind to the receptor of interest.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the 5-HT1A receptor.

Materials:

-

Receptor Source: Membranes prepared from cells expressing the cloned human 5-HT1A receptor or from brain tissue known to be rich in these receptors (e.g., hippocampus).

-

Radioligand: A tritiated 5-HT1A receptor ligand, such as [³H]8-OH-DPAT (an agonist) or [³H]WAY-100635 (an antagonist).

-

Test Compound: this compound hydrochloride.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations like MgCl₂.

-

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity 5-HT1A ligand (e.g., unlabeled 8-OH-DPAT or WAY-100635) to determine the amount of non-specific binding of the radioligand.

-

Instrumentation: Scintillation counter and a filtration apparatus with glass fiber filters.

Procedure:

-

Membrane Preparation: The receptor-containing tissue or cells are homogenized in an ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

-

Assay Setup: The assay is typically performed in microplates. A fixed concentration of the radioligand is added to each well along with varying concentrations of the unlabeled test compound (this compound). Control wells for total binding (radioligand only) and non-specific binding are included.

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Assays

Functional assays are employed to determine the efficacy of a ligand – whether it acts as an agonist, antagonist, or inverse agonist.

The 5-HT1A receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the functional antagonist activity of this compound at the 5-HT1A receptor.

Materials:

-

Cell Line: A cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).

-

Stimulating Agent: Forskolin (B1673556), a direct activator of adenylyl cyclase.

-

Agonist: A known 5-HT1A receptor agonist, such as 8-OH-DPAT.

-

Test Compound: this compound.

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Culture and Plating: Cells are cultured and seeded into microplates.

-

Assay: The cells are pre-incubated with varying concentrations of this compound (the antagonist). Subsequently, a fixed concentration of the 5-HT1A agonist is added, followed by stimulation with forskolin to induce cAMP production.

-

Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using the detection kit.

-

Data Analysis: The ability of this compound to block the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified. The data is plotted as a dose-response curve to determine the IC₅₀ of this compound, which reflects its potency as an antagonist.

This assay directly measures the activation of G proteins upon receptor stimulation. In the presence of an agonist, the Gα subunit exchanges GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Objective: To assess the ability of this compound to antagonize agonist-stimulated G-protein activation at the 5-HT1A receptor.

Materials:

-

Receptor Source: Membranes from cells expressing the human 5-HT1A receptor or from brain tissue.

-

Radioligand: [³⁵S]GTPγS.

-

Agonist: A 5-HT1A receptor agonist (e.g., 8-OH-DPAT).

-

Test Compound: this compound.

-

Assay Buffer: A buffer containing GDP, MgCl₂, and NaCl.

-

Instrumentation: Scintillation counter and filtration apparatus.

Procedure:

-

Assay Setup: Membranes are incubated with varying concentrations of this compound, followed by the addition of a fixed concentration of the 5-HT1A agonist and [³⁵S]GTPγS.

-

Incubation: The reaction mixture is incubated to allow for G-protein activation and [³⁵S]GTPγS binding.

-

Separation and Quantification: The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data Analysis: The ability of this compound to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding is determined. An IC₅₀ value is calculated to quantify its antagonist potency.

Signaling Pathways and Visualizations

The 5-HT1A receptor, upon activation by an agonist, initiates a cascade of intracellular events. As an antagonist, this compound blocks these downstream effects.

5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor by an agonist like serotonin (5-HT) leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing cAMP production and subsequent protein kinase A (PKA) activity. The Gβγ subunit can directly modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated Ca²⁺ channels, leading to neuronal hyperpolarization.

Caption: 5-HT1A receptor signaling cascade.

Experimental Workflow for Radioligand Binding Assay

The logical flow of a competitive radioligand binding assay is crucial for accurate determination of a compound's binding affinity.

Caption: Workflow of a competitive radioligand binding assay.

Logical Relationship of Functional Antagonism in a cAMP Assay

This diagram illustrates the logical steps in a cAMP functional assay to determine the antagonist properties of this compound.

Caption: Logic of a cAMP functional antagonism assay.

References

Lecozotan: A Scrutiny of its Nootropic Potential

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Lecozotan (SRA-333) is a potent and selective serotonin (B10506) 1A (5-HT1A) receptor antagonist that was investigated for its potential as a cognitive-enhancing agent, primarily for the treatment of Alzheimer's disease. Preclinical studies demonstrated promising results, suggesting a novel mechanism of action for improving cognitive function. This technical guide provides a comprehensive overview of the core preclinical and clinical data on this compound, with a focus on its pharmacological profile, experimental validation, and the signaling pathways implicated in its nootropic effects. Despite its eventual discontinuation from clinical development, the data surrounding this compound offers valuable insights into the role of the 5-HT1A receptor in cognitive processes and may inform future drug discovery efforts in this area.

Introduction

The quest for effective nootropic agents to combat cognitive decline in neurodegenerative disorders such as Alzheimer's disease remains a significant challenge in modern medicine.[1] One therapeutic avenue that has been explored is the modulation of the serotonergic system, specifically the 5-HT1A receptor.[2] this compound, a silent 5-HT1A receptor antagonist, emerged as a compound of interest due to its purported ability to enhance cholinergic and glutamatergic neurotransmission, key pathways implicated in learning and memory.[3][4] This document serves as a technical deep-dive into the scientific rationale and empirical data supporting the investigation of this compound as a potential nootropic.

Mechanism of Action

In vitro studies have demonstrated that this compound is a potent and selective antagonist of the 5-HT1A receptor.[4][5] Its "silent" antagonist profile indicates that it lacks intrinsic agonist activity, purely blocking the receptor.[3] The therapeutic hypothesis for this compound's nootropic effects is centered on its ability to disinhibit the release of key neurotransmitters involved in cognitive function. By blocking inhibitory 5-HT1A autoreceptors on serotonin neurons and heteroreceptors on non-serotonergic neurons, this compound is proposed to potentiate the release of acetylcholine (B1216132) and glutamate (B1630785) in brain regions critical for memory, such as the hippocampus.[5][6]

Preclinical Data

A significant body of preclinical research in various animal models has provided evidence for the cognitive-enhancing properties of this compound.

In Vitro and In Vivo Pharmacodynamics

In vitro binding assays confirmed this compound's high affinity and selectivity for the 5-HT1A receptor.[5] In vivo microdialysis studies in the hippocampus of rats showed that this compound could antagonize the effects of the 5-HT1A agonist 8-OH-DPAT and, more importantly, potentiate the potassium chloride-stimulated release of both glutamate and acetylcholine.[5][6]

Cognitive Enhancement in Animal Models

This compound demonstrated efficacy in reversing cognitive deficits in multiple animal models:

-

Rats: Acute administration of this compound enhanced memory in a dose-dependent manner in a passive avoidance response test and prevented memory impairment induced by the cholinergic antagonist scopolamine.[7]

-

Marmosets: this compound reversed learning deficits induced by both the glutamatergic antagonist MK-801 and specific cholinergic lesions of the hippocampus.[5][8]

-

Aged Rhesus Monkeys: In a model of age-related cognitive decline, this compound produced a significant improvement in task performance efficiency.[4][5]

The collective preclinical evidence suggested a robust pro-cognitive profile for this compound across different species and models of cognitive impairment.

Clinical Data

This compound progressed to clinical trials in humans to assess its safety, tolerability, pharmacokinetics, and efficacy as a cognitive enhancer.

Phase I Studies

Phase I studies were conducted in healthy young and elderly volunteers to evaluate the safety and pharmacokinetic profile of this compound.

-

Safety and Tolerability: this compound was found to be safe and well-tolerated at steady state up to 5 mg administered twice daily (q12h).[3][9] The maximum tolerated single dose was 10 mg.[3][9] Dose-limiting adverse events were mild to moderate and included paraesthesia, dizziness, and visual disturbances.[3][9]

-

Pharmacokinetics: this compound exhibited rapid absorption and elimination, with a half-life of 6-8 hours, supporting a twice-daily dosing regimen.[3] The pharmacokinetics were dose-proportional.[3][9]

-

Pharmacodynamics: A positron emission tomography (PET) study using ¹¹C-labeled WAY-100635 demonstrated that this compound binds to 5-HT1A receptors in the human brain in a dose-dependent manner.[10] A single 5 mg dose resulted in a mean peak receptor occupancy of 55% in Alzheimer's disease patients and 63% in elderly subjects.[10] The predicted steady-state peak receptor occupancy for a 5 mg twice-daily dose was approximately 70%.[10]

Phase II/III Studies in Alzheimer's Disease

This compound advanced to Phase II/III clinical trials to evaluate its efficacy in patients with mild to moderate Alzheimer's disease.[11][12][13] These trials were designed as randomized, double-blind, placebo-controlled studies.[11][12][13] However, the development of this compound was ultimately discontinued.[14][15] While the specific efficacy data from these trials have not been published in detail, the discontinuation suggests that the compound did not meet its primary efficacy endpoints.[1]

Data Presentation

Table 1: Preclinical Efficacy of this compound in Animal Models

| Animal Model | Cognitive Task | Effect of this compound | Dosage |

| Rat | Passive Avoidance | Enhanced memory | 0.3 - 2 mg/kg (s.c.)[7] |

| Rat | Scopolamine-induced amnesia | Prevented memory impairment | Not specified[7] |

| Marmoset | Visual Spatial Discrimination (MK-801 induced deficit) | Reversed learning deficits | 2 mg/kg (i.m.)[5][8] |

| Marmoset | Visual Spatial Discrimination (Cholinergic lesion) | Reversed learning deficits | 2 mg/kg (i.m.)[5][8] |

| Aged Rhesus Monkey | Delayed Matching-to-Sample | Improved task performance efficiency | 1 mg/kg (p.o.)[4][5] |

Table 2: Pharmacokinetic Parameters of this compound in Humans (Phase I)

| Parameter | Value | Population |

| Time to Maximum Concentration (tmax) | Rapid | Healthy Young & Elderly[3][9] |

| Half-life (t1/2) | 6 - 8 hours | Healthy Subjects[3] |

| Dosing Regimen | Twice-daily (q12h) | Healthy Young & Elderly[3][9] |

| Maximum Tolerated Single Dose | 10 mg | Healthy Young Subjects[3][9] |

| Maximum Tolerated Multiple Dose | >10 mg (5 mg q12h) | Healthy Young & Elderly[3][9] |

Table 3: 5-HT1A Receptor Occupancy of this compound in Humans (PET Study)

| Dose (single) | Mean Peak Receptor Occupancy (Young) | Mean Peak Receptor Occupancy (Elderly) | Mean Peak Receptor Occupancy (AD Patients) |

| 0.5 mg | 10% | - | - |

| 1 mg | 18% | - | - |

| 5 mg | 44% | 63% | 55% |

Data from Rajesh et al., 2008[10]

Experimental Protocols

In Vivo Microdialysis

-

Subjects: Male Sprague-Dawley rats.

-

Procedure: A microdialysis probe was surgically implanted into the dentate gyrus of the hippocampus. Following a recovery period, artificial cerebrospinal fluid (aCSF) was perfused through the probe. Samples of the dialysate were collected at regular intervals and analyzed for neurotransmitter content (glutamate and acetylcholine) using high-performance liquid chromatography.

-

Drug Administration: this compound (0.3 mg/kg) was administered subcutaneously. Potassium chloride (100 mM) was infused through the probe to stimulate neurotransmitter release.[5][6]

Passive Avoidance Test in Rats

-

Apparatus: A two-chambered box with one illuminated "safe" compartment and one dark "shock" compartment.

-

Procedure:

-

Acquisition Trial: Rats were placed in the illuminated compartment. When they entered the dark compartment, they received a mild foot shock.

-

Retention Trial (24 hours later): The latency to enter the dark compartment was measured. Longer latencies indicate better memory of the aversive stimulus.

-

-

Drug Administration: this compound was administered subcutaneously at doses of 0.3, 0.5, 1, and 2 mg/kg before the acquisition trial.[7]

PET Imaging in Humans

-

Subjects: Healthy young and elderly subjects, and patients with Alzheimer's disease.

-

Radiotracer: ¹¹C-labeled WAY-100635, a potent and selective 5-HT1A receptor antagonist.

-

Procedure: A baseline PET scan was performed to measure initial 5-HT1A receptor binding. Subsequently, a single oral dose of this compound (0.5, 1, or 5 mg) was administered. PET scans were repeated at multiple time points over a 25-hour period to measure the displacement of the radiotracer by this compound, thereby quantifying receptor occupancy.[10]

Visualizations

Caption: Proposed mechanism of action for this compound's nootropic effects.

Caption: Experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound represents a well-characterized example of a selective 5-HT1A receptor antagonist investigated for its nootropic properties. The preclinical data provided a strong rationale for its development, demonstrating a clear mechanism of action that translated to cognitive enhancement in various animal models. The human Phase I studies confirmed its safety, tolerability, and ability to engage the target receptor in the brain. However, the discontinuation of its clinical development in Phase II/III trials for Alzheimer's disease highlights the significant challenges in translating preclinical efficacy to clinical benefit in complex neurodegenerative disorders. Despite this outcome, the story of this compound provides a valuable case study for researchers and drug developers, underscoring the potential of the 5-HT1A receptor as a target for cognitive enhancement and offering important lessons for the design and interpretation of future studies in this domain. Further investigation into the nuances of 5-HT1A receptor pharmacology and its role in cognition is warranted.

References

- 1. Drug Development for Alzheimer's Disease: Where Are We Now and Where Are We Headed? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The potential utility of 5-HT1A receptor antagonists in the treatment of cognitive dysfunction associated with Alzheimer s disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety, tolerability, pharmacokinetics and pharmacodynamics of ascending single and multiple doses of this compound in healthy young and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Acute this compound administration increases learning and memory in rats without affecting anxiety or behavioral depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Safety, tolerability, pharmacokinetics and pharmacodynamics of ascending single and multiple doses of this compound in healthy young and elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A positron emission tomography study to assess binding of this compound, a novel 5-hydroxytryptamine-1A silent antagonist, to brain 5-HT1A receptors in healthy young and elderly subjects, and in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. healthinfo.healthengine.com.au [healthinfo.healthengine.com.au]

- 14. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 15. This compound - AdisInsight [adisinsight.springer.com]

Investigational Drug Lecozotan: A Technical Guide for Dementia Treatment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lecozotan (SRA-333) is an investigational drug that was developed for the symptomatic treatment of dementia, particularly in Alzheimer's disease. It acts as a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor. The proposed mechanism of action involves the enhancement of glutamatergic and cholinergic neurotransmission, systems known to be crucial for cognitive processes. Preclinical studies in various animal models demonstrated pro-cognitive effects. However, the clinical development of this compound was discontinued (B1498344) after Phase II clinical trials due to a lack of significant efficacy. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its pharmacological profile, preclinical and clinical findings, and detailed experimental methodologies.

Core Pharmacology

This compound is a silent antagonist of the 5-HT1A receptor, meaning it has high affinity for the receptor but lacks intrinsic agonist activity.[1] Its chemical name is 4-cyano-N-{2R-[4-(2,3-dihydrobenzo[1][2]-dioxin-5-yl)-piperazin-1-yl]-propyl}-N-pyridin-2-yl-benzamide HCl.[3]

Mechanism of Action

The primary mechanism of action of this compound is the blockade of 5-HT1A autoreceptors located on serotonergic neurons and postsynaptic 5-HT1A receptors. This antagonism leads to an increased firing rate of serotonergic neurons and, consequently, enhanced release of serotonin in various brain regions, including the hippocampus. This, in turn, is believed to modulate the release of other key neurotransmitters involved in cognition. Specifically, this compound has been shown to potentiate the potassium chloride-stimulated release of glutamate (B1630785) and acetylcholine (B1216132) in the hippocampus.[3]

Pharmacodynamics

In vitro studies have demonstrated this compound's high affinity and selectivity for the 5-HT1A receptor.[1] In vivo studies have confirmed its antagonist activity at this receptor.[3] A Positron Emission Tomography (PET) study in humans was conducted to assess the in-vivo binding of this compound to 5-HT1A receptors.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound.

Table 1: Receptor Binding Affinity

| Receptor | Ligand | Species | Ki (nM) | Reference |

| 5-HT1A (agonist site) | [3H]8-OH-DPAT | Human (cloned) | 1.6 | [1] |

| 5-HT1A (antagonist site) | [3H]WAY-100635 | Human (cloned) | 4.5 | [1] |

This compound exhibited >60-fold selectivity for the 5-HT1A receptor compared to over 60 other binding sites.[1]

Table 2: Preclinical Efficacy Data

| Animal Model | Cognitive Task | This compound Dose | Effect | Reference |

| Aged Rhesus Monkeys | Task Performance Efficiency | 1 mg/kg p.o. (optimal) | Significant improvement | [3] |

| Marmosets | MK-801 Induced Learning Deficits | 2 mg/kg i.m. | Reversal of deficits | [3] |

| Marmosets | Cholinergic Lesion-Induced Learning Deficits | 2 mg/kg i.m. | Reversal of deficits | [3] |

| Rats | Passive Avoidance Response | 0.3, 0.5, 1, and 2 mg/kg s.c. | Dose-dependent memory enhancement |

Table 3: Human Pharmacokinetic Parameters (Single and Multiple Doses)

| Population | Dose | Cmax (ng/mL) | tmax (h) | t1/2 (h) | AUCτ (ng·h/mL) | Reference |

| Young Subjects | 2 mg (single) | 11.2 ± 4.5 | 0.8 ± 0.3 | 6.2 ± 1.5 | 45.9 ± 14.8 | [1] |

| Young Subjects | 5 mg (single) | 32.1 ± 12.8 | 0.9 ± 0.4 | 6.8 ± 1.3 | 143 ± 48 | [1] |

| Young Subjects | 10 mg (single) | 73.3 ± 28.5 | 1.0 ± 0.4 | 7.9 ± 2.0 | 368 ± 123 | [1] |

| Elderly Subjects | 0.5 mg q12h (steady state) | 3.5 ± 1.1 | 1.3 ± 0.5 | 8.8 ± 2.4 | 22.3 ± 6.9 | [1] |

| Elderly Subjects | 5 mg q12h (steady state) | 45.8 ± 16.2 | 1.4 ± 0.5 | 9.7 ± 2.6 | 289 ± 98 | [1] |

Data are presented as mean ± SD.

Table 4: Clinical Efficacy (Phase II Study NCT00277810)

| Treatment Group | Outcome Measure | Mean Change from Baseline (Week 24) | p-value vs. Placebo | Reference |

| This compound (2 mg/day) | ADAS-Cog | Improvement noted, but not statistically significant | Not significant | |

| This compound (5 mg/day) | ADAS-Cog | Improvement noted, but not statistically significant | Not significant | |

| This compound (10 mg/day) | ADAS-Cog | Improvement noted, but not statistically significant | Not significant | |

| This compound (10 mg/day) | DAD | Improvement over placebo | Not statistically significant |

The study showed that the 10mg this compound dose had clinical benefits in ADAS-Cog and DAD, but these were not statistically significant. The development was discontinued due to a lack of robust efficacy.

Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT1A receptor.

Materials:

-

Membrane preparations from cells expressing the cloned human 5-HT1A receptor.

-

Radioligand: [3H]8-OH-DPAT (for agonist site) or [3H]WAY-100635 (for antagonist site).

-

This compound (unlabeled competitor).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus and scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, incubate the cell membranes (10 µg protein) with a fixed concentration of the radioligand (e.g., 0.25 nM [3H]8-OH-DPAT) and varying concentrations of this compound (e.g., 1 nM to 1 µM).

-

Equilibrium: Incubate the mixture for 60 minutes at room temperature to allow binding to reach equilibrium.

-

Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known 5-HT1A ligand (e.g., 10 µM metergoline).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. The IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure the effect of this compound on the extracellular levels of glutamate and acetylcholine in the hippocampus of freely moving rats.

Materials:

-

Male Wistar rats (250-300 g).

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection.

-

This compound solution.

Procedure:

-

Surgery: Anesthetize the rats and implant a guide cannula stereotaxically into the dentate gyrus of the hippocampus. Allow the animals to recover from surgery.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular glutamate and acetylcholine levels.

-

Drug Administration: Administer this compound (e.g., 0.3 mg/kg, s.c.) or vehicle.

-

Post-treatment Collection: Continue to collect dialysate samples for a specified period after drug administration.

-

Neurotransmitter Analysis: Analyze the concentration of glutamate and acetylcholine in the dialysate samples using HPLC.

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the mean baseline values. Compare the effects of this compound treatment to the vehicle control group using appropriate statistical tests. To measure stimulated release, a high concentration of potassium chloride can be included in the perfusion fluid.[3]

Mandatory Visualizations

Caption: this compound's mechanism of action.

Caption: In vivo microdialysis workflow.

References

- 1. Safety, tolerability, pharmacokinetics and pharmacodynamics of ascending single and multiple doses of this compound in healthy young and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

The Role of Serotonin Receptors in Alzheimer's Disease Pathophysiology: A Technical Guide

The serotonergic system, a crucial modulator of mood, cognition, and memory, is increasingly implicated in the complex pathophysiology of Alzheimer's disease (AD).[1][2][3] Extensive research has revealed significant alterations in serotonin (B10506) (5-HT) receptors in the brains of AD patients, suggesting their involvement in the core pathological hallmarks of the disease: the accumulation of amyloid-beta (Aβ) plaques and the formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[4][5] This technical guide provides an in-depth overview of the role of various serotonin receptor subtypes in AD, focusing on their signaling pathways, their impact on Aβ and tau pathology, and the experimental methodologies used to investigate these interactions. This document is intended for researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.

Serotonin Receptor Alterations in Alzheimer's Disease

A substantial body of evidence from post-mortem studies, animal models, and in vivo imaging has demonstrated changes in the density and function of several serotonin receptor subtypes in the brains of individuals with Alzheimer's disease. These alterations are not uniform across all receptor types or brain regions, indicating a complex and subtype-specific involvement in the disease process.

Quantitative Changes in Serotonin Receptor Density

The following table summarizes key findings on the quantitative changes of various serotonin receptors in Alzheimer's disease, primarily derived from radioligand binding assays and Positron Emission Tomography (PET) imaging studies.

| Receptor Subtype | Brain Region(s) | Change in AD | Method | Key Findings & References |

| 5-HT1A | Hippocampus (CA1, subiculum), Raphe Nuclei | Decreased | PET with [F-18]MPPF, Autoradiography | Significant drop in binding potential (BP) in AD patients compared to controls.[6] Hippocampal BP values in AD samples were 1.03 and 1.18, compared to 3.29, 3.00, and 2.98 in controls, representing a 60-70% decrease.[6] |

| 5-HT1B | Frontal and Temporal Cortex | Decreased | Post-mortem studies | Significantly lower receptor density in AD patients compared to controls. Receptor levels have been shown to correlate with cognitive performance. |

| 5-HT2A | Hippocampus, Medial Prefrontal Cortex, Cerebral Cortex | Decreased | PET imaging, Post-mortem studies | Reduction in cortical 5-HT2A receptor binding has been observed in AD patients, independent of serotonergic neuron loss, suggesting it may be an early feature of the disease.[7][8] |

| 5-HT2B | Not specified in detail | Increased | Post-mortem brain specimens | Levels of the 5-HT2B receptor are increased in AD brains compared to age-matched controls.[9] |

| 5-HT4 | Cerebral Cortex | Upregulated (in early stages) | PET with [11C]SB207145 | PIB-positive individuals (with amyloid plaques) had 13% higher 5-HT4 receptor levels than PIB-negative individuals.[10] 5-HT4 receptor binding was positively correlated with Aβ burden.[10] |

| 5-HT6 | Temporal Cortex | Dysregulated | Preclinical studies | Dysregulation of 5-HT6 receptor activation by serotonin may be related to behavioral symptoms in AD.[11] |

| 5-HT7 | Not specified in detail | Upregulated | Preclinical studies | Upregulation is associated with the development of psychotic symptoms in AD patients.[12] |

Serotonin Receptors and Amyloid-Beta Pathology

Several serotonin receptor subtypes have been shown to modulate the processing of amyloid precursor protein (APP), thereby influencing the production of amyloid-beta peptides.

5-HT4 Receptor-Mediated sAPPα Production

Activation of the 5-HT4 receptor has emerged as a promising therapeutic strategy due to its ability to promote the non-amyloidogenic processing of APP.[3][13] Chronic stimulation of the 5-HT4 receptor with agonists like RS 67333 has been shown to decrease the number of amyloid plaques and the levels of Aβ species in animal models of AD.[13][14] This effect is attributed to the increased activity of α-secretase (ADAM10), which cleaves APP within the Aβ domain, leading to the production of the neuroprotective soluble APPα (sAPPα) fragment.[3]

5-HT6 Receptor and Aβ Generation